molecular formula C14H20N2O B4666197 1-(4-ethylbenzoyl)-4-methylpiperazine

1-(4-ethylbenzoyl)-4-methylpiperazine

Cat. No. B4666197
M. Wt: 232.32 g/mol
InChI Key: IDTDJKPGRYYMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzoyl)-4-methylpiperazine is a compound that has gained significant attention in scientific research due to its potential applications in medicine. This molecule is a piperazine derivative and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzoyl)-4-methylpiperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and anti-inflammatory properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethylbenzoyl)-4-methylpiperazine in lab experiments is that it has been shown to have low toxicity. This makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-(4-ethylbenzoyl)-4-methylpiperazine. One direction is to further investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on other neurotransmitters and pathways in the brain. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.

Scientific Research Applications

1-(4-ethylbenzoyl)-4-methylpiperazine has been studied for its potential applications in medicine. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(4-ethylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-12-4-6-13(7-5-12)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDJKPGRYYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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